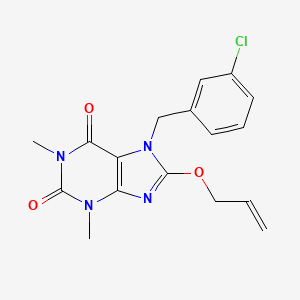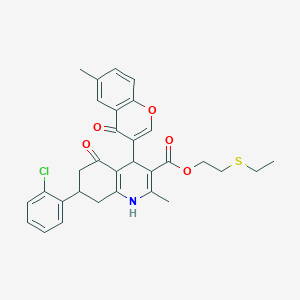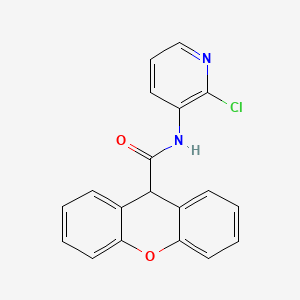![molecular formula C12H8ClNO3S B11602800 N-[(1E)-3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B11602800.png)
N-[(1E)-3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1E)-3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide is a compound with a molecular formula of C12H8ClNO3S and an average mass of 281.715 Da . This compound belongs to the class of benzenesulfonamides, which are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects .
準備方法
The synthesis of N-[(1E)-3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide can be achieved through various methods. One common method involves the palladium- or copper-catalyzed cross-coupling reaction of primary sulfonamides with aryl halides, pseudohalides, sodium arylsulfinates, or alkylated ketoesters . Another method includes the iridium-catalyzed transfer hydrogenation reduction of N-sulfonylimines . Industrial production methods often involve large-scale preparation using these catalytic processes to ensure high yields and purity.
化学反応の分析
N-[(1E)-3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
N-[(1E)-3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial and antiviral properties.
Industry: It is used in the production of pharmaceuticals and other bioactive substances.
作用機序
The mechanism of action of N-[(1E)-3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide involves the inhibition of specific enzymes or proteins. For example, benzenesulfonamide derivatives have been shown to inhibit carbonic anhydrase IX, which is overexpressed in many solid tumors . This inhibition disrupts the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis.
類似化合物との比較
N-[(1E)-3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
N-(Phenylmethylidene)benzenesulfonamide: Similar in structure but with different substituents, leading to variations in biological activity.
Oxazole-benzenesulfonamide derivatives: These compounds have shown potential as HIV-1 reverse transcriptase inhibitors.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
特性
分子式 |
C12H8ClNO3S |
|---|---|
分子量 |
281.72 g/mol |
IUPAC名 |
(NE)-N-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C12H8ClNO3S/c13-11-8-9(6-7-12(11)15)14-18(16,17)10-4-2-1-3-5-10/h1-8H/b14-9+ |
InChIキー |
DYQGPTHSJLQSES-NTEUORMPSA-N |
異性体SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC(=O)C(=C2)Cl |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C(=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methoxybenzyl)-1-(4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11602738.png)

![3-(3-Bromophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11602744.png)
![N-cyclohexyl-8-(furan-2-yl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11602745.png)
![(3E)-6-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11602748.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-1,3-benzodioxol-5-ylmethylidene]acetohydrazide](/img/structure/B11602757.png)
![6-imino-2-oxo-N-(2-phenylethyl)-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11602765.png)
![Imidazo[1,2-a]pyridin-2-ylmethyl (tetrahydrofuran-2-ylmethyl)carbamodithioate](/img/structure/B11602770.png)
![(4E)-4-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11602773.png)

![10-(4-bromophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11602790.png)

![3,3-dimethyl-6-(4-methylpiperidin-1-yl)-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11602796.png)
